Diplacol
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Overview
Description
Diplacol is a geranylated flavanone isolated from Paulownia trees (Paulownia coreana UYEKI). It exhibits significant anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated Raw264.7 cells with an IC50 value of 4.53 μM . This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammation and viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diplacol involves the isolation of the compound from Paulownia trees. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves solvent extraction and chromatographic techniques to purify the compound from the plant material .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of these methods would depend on the availability of Paulownia trees and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Diplacol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound can be analyzed using frontier molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial descriptors for rationalizing its chemical reactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions would depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound would vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Diplacol has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of its notable applications include:
Anti-inflammatory Agent: This compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated Raw264.7 cells.
Antiviral Research: This compound has been investigated as a potential inhibitor of key proteins involved in viral infections, such as the main protease of SARS-CoV-2.
Drug Discovery: This compound’s unique structure and bioactivity make it a promising lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Diplacol involves its interaction with specific molecular targets and pathways. This compound inhibits nitric oxide production by interfering with the signaling pathways activated by lipopolysaccharides in immune cells . Additionally, this compound has been shown to establish polar interactions with amino acid residues at the binding pocket of viral proteases, thereby inhibiting their activity .
Comparison with Similar Compounds
Diplacol can be compared with other similar compounds, such as diplacone, quercetin, genistin, and resveratrol. These compounds share structural similarities and exhibit comparable bioactivities. For instance, diplacone and this compound are identical structures with the only difference being a single hydroxyl group . Quercetin, genistin, and resveratrol also show promise in inhibiting various proteins and have been studied for their anti-inflammatory and antiviral properties .
List of Similar Compounds
- Diplacone
- Quercetin
- Genistin
- Resveratrol
This compound’s unique structure and bioactivity make it a valuable compound for scientific research and potential therapeutic applications. Its ability to inhibit key proteins involved in inflammation and viral infections highlights its significance in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C25H28O7 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-13(2)5-4-6-14(3)7-9-16-18(27)12-20-21(22(16)29)23(30)24(31)25(32-20)15-8-10-17(26)19(28)11-15/h5,7-8,10-12,24-29,31H,4,6,9H2,1-3H3/b14-7+/t24-,25+/m0/s1 |
InChI Key |
UESFDRVOHWXYIQ-PRANAVDNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C)C |
Origin of Product |
United States |
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